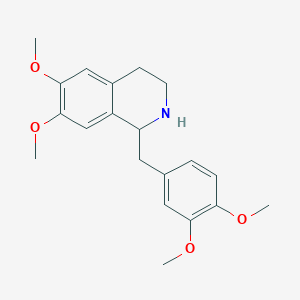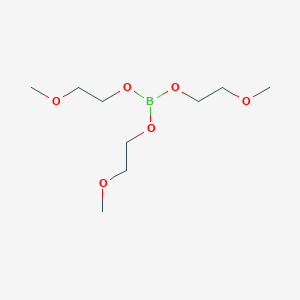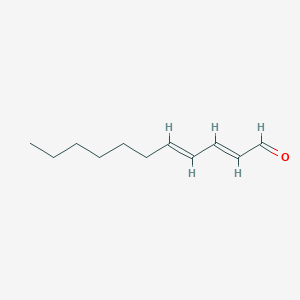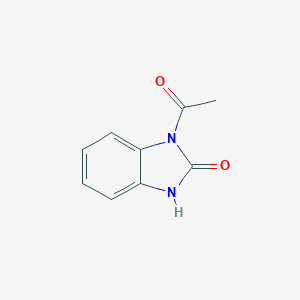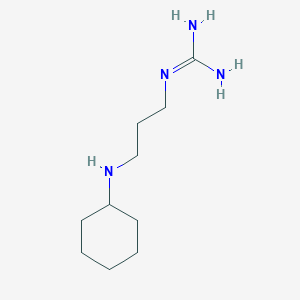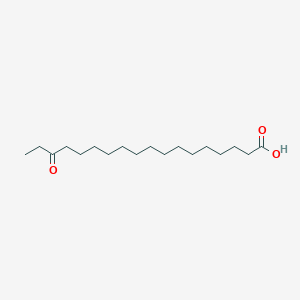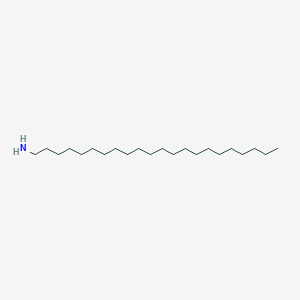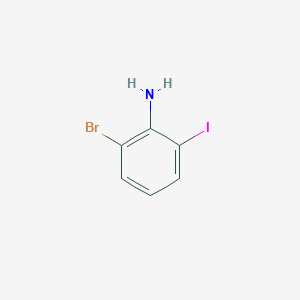
2-Bromo-6-iodoaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated anilines, including compounds similar to 2-bromo-6-iodoaniline, typically involves multistep reactions that may include halogenation, nitration followed by reduction, or coupling reactions. For instance, bromo- and iodo- derivatives of aniline can be synthesized through directed halogenation processes where selectivity is achieved by the presence of activating or directing groups on the aniline ring. A study by Wang et al. (2015) details the synthesis of bromo-iodoquinolines through cyclization and substitution reactions, indicative of the methods that might be applied to 2-bromo-6-iodoaniline synthesis (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-bromo-6-iodoaniline, like other halogenated anilines, is influenced by the nature and position of the halogen substituents, which can affect its electronic configuration and intermolecular interactions. Studies on similar compounds, such as 4-(4′-Iodo)phenoxyaniline and its structural analogs, reveal that halogen atoms can significantly impact the crystal structure and conditional isomorphism of these compounds, suggesting that 2-bromo-6-iodoaniline may exhibit unique structural characteristics depending on the nature of its halogenation and substitution pattern (Dey & Desiraju, 2004).
Applications De Recherche Scientifique
Electrochemical Oxidation : A study by Kádár et al. (2001) investigated the electrochemical oxidation of haloanilines, including 4-iodoaniline, in acetonitrile solution. The research suggested the Bacon–Adams mechanism as the main route for electrochemical oxidation in acetonitrile, similar to chloroanilines, and identified oxidation products using techniques like GC-ECD, GC–MS, and ES-MS (Kádár, Nagy, Karancsi, & Farsang, 2001).
Palladium-Catalysed Carbonylation : Ács et al. (2006) used 2-iodoaniline derivatives in palladium-catalysed carbonylation, synthesizing various compounds depending on the substituents. This research demonstrates the versatility of haloanilines in organic synthesis, especially in the creation of complex organic structures (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).
Nephrotoxicity Studies : Hong et al. (2000) explored the nephrotoxic effects of various haloanilines, including 4-bromoaniline and 4-iodoaniline. This study highlights the biomedical implications of haloanilines and their potential toxicological effects (Hong, Anestis, Henderson, & Rankin, 2000).
Microscale Synthesis : Pelter et al. (2004) reported on the reductive deamination of 4-bromo-2-chloro-6-iodoaniline, showcasing the application of haloanilines in microscale organic syntheses suitable for undergraduate laboratories (Pelter, Pelter, Colovic, & Strug, 2004).
Crystal Structure Studies : Dey and Desiraju (2004) compared the crystal structures of various 4-phenoxyanilines, including 4-iodoaniline. Their research provides insights into the structural aspects of haloanilines and their supramolecular properties (Dey & Desiraju, 2004).
Synthesis of Bromo Indoles : Valois-Escamilla et al. (2011) demonstrated the synthesis of 6-bromo-2-arylindoles using 2-iodobenzoic acid, indicating the role of haloanilines in the synthesis of complex organic molecules (Valois-Escamilla, Álvarez‐Hernández, Rangel-Ramos, Suárez-Castillo, Ayala-Mata, & Zepeda-Vallejo, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFAZDFSVUZVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529209 | |
| Record name | 2-Bromo-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84483-27-2 | |
| Record name | 2-Bromo-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)
